molecular formula C16H15ClN4O4 B2876791 N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798673-76-3

N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2876791
CAS RN: 1798673-76-3
M. Wt: 362.77
InChI Key: MTOYQXBXIZTLFV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. Pyrazine derivatives can participate in a variety of chemical reactions, but the specifics would depend on the exact conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like molecular weight, melting point, boiling point, solubility, etc. For this compound, such specific information is not available in the retrieved data .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves reactions with various reagents like hydrazine hydrate and acetylacetone, indicating versatility in chemical reactions (Hassan, Hafez, & Osman, 2014).

Anticancer Potential

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives, including those related to N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, have shown significant antitumor activity in laboratory settings, particularly against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Cytotoxicity Studies

  • The synthesized compounds in this chemical class demonstrate cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential for cancer treatment research (Hassan, Hafez, & Osman, 2014).

Photosynthetic Electron Transport Inhibition

Antibacterial and Antifungal Activities

  • Some derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which shares a structural motif with the compound , have shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Antidepressant and Anticonvulsant Activities

  • Pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, indicating potential use in neurological and psychiatric research (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Molecular Modeling and Structure-Activity Relationship

  • Studies involving pyrazole derivatives and their complexes with platinum(II) and palladium(II) metal ions provide insights into molecular modeling and structure-activity relationships, important for drug design and discovery (Budzisz, Małecka, & Nawrot, 2004).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, specific safety and hazard information for this compound is not available in the retrieved data .

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Further studies could also investigate its potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4/c1-8-7-21-12(16(23)18-8)5-11(20-21)15(22)19-10-4-9(17)13(24-2)6-14(10)25-3/h4-7H,1-3H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYQXBXIZTLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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